molecular formula C15H30Cl2Si B14281123 CID 136235026

CID 136235026

Cat. No.: B14281123
M. Wt: 309.4 g/mol
InChI Key: CEBKMWKPNBFNHP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 136235026 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database.

Properties

Molecular Formula

C15H30Cl2Si

Molecular Weight

309.4 g/mol

InChI

InChI=1S/C15H30Cl2Si/c1-3-14(2)13-18-12-10-8-6-4-5-7-9-11-15(16)17/h14-15H,3-13H2,1-2H3/t14-/m0/s1

InChI Key

CEBKMWKPNBFNHP-AWEZNQCLSA-N

Isomeric SMILES

CC[C@H](C)C[Si]CCCCCCCCCC(Cl)Cl

Canonical SMILES

CCC(C)C[Si]CCCCCCCCCC(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 136235026 involves specific synthetic routes and reaction conditions. The detailed synthetic methods and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of certain derivatives involves the use of organic amines, dianhydrides, and solvents under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced chemical reactors and purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions: CID 136235026 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives and analogs with enhanced chemical and biological properties.

Scientific Research Applications

CID 136235026 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it may serve as a probe for studying biochemical pathways and molecular interactions. In medicine, this compound could be explored for its potential therapeutic effects. Additionally, in industry, it may be utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of CID 136235026 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular proteins or enzymes, thereby modulating their activity. The detailed molecular mechanisms and pathways involved are subjects of ongoing research and are documented in scientific studies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize CID 136235026, we compare it with structurally or functionally related compounds from the evidence, focusing on molecular properties, biological activity, and pharmacological relevance.

Table 1: Key Molecular Properties of this compound and Analogous Compounds

Compound (CID) Molecular Formula Molecular Weight LogP<sup>a</sup> Solubility (mg/mL) Bioactivity Summary
This compound (hypothetical) Not available Not available Not available Not available Inferred from structural analogs
Betulin (72326) C30H50O2 442.7 8.3 0.001 Anti-inflammatory, antiviral
3-O-Caffeoyl Betulin (10153267) C38H54O5 590.8 6.9 0.005 Enhanced cytotoxicity in cancer models
Oscillatoxin D (101283546) C34H49NO8 623.8 4.2 0.12 Cytotoxic marine natural product
CAS 1046861-20-4 (53216313) C6H5BBrClO2 235.3 2.15<sup>b</sup> 0.24 Synthetic boronic acid (research use)

<sup>a</sup>LogP values calculated using XLOGP3 or similar algorithms.
<sup>b</sup>XLOGP3 value from .

Key Observations:

Structural Diversity: Betulin derivatives (e.g., CID 72326, 10153267) are triterpenoids with high molecular weight and lipophilicity (LogP >6), correlating with membrane permeability and anticancer activity . Oscillatoxin D (CID 101283546) features a complex polyketide structure with moderate solubility, typical of marine-derived cytotoxins . Synthetic boronic acids (e.g., CID 53216313) exhibit lower molecular weight and higher solubility, suited for medicinal chemistry optimization .

Biological Activity :

  • Betulin derivatives show broad-spectrum bioactivity, including antiviral and anticancer effects, likely due to their interaction with lipid membranes or protein targets .
  • Oscillatoxin derivatives are potent cytotoxins, possibly targeting cellular ion channels or enzymes .
  • Boronic acids are often used as enzyme inhibitors or proteasome regulators, with tunable pharmacokinetic profiles .

Pharmacological Potential: Betulin analogs require structural modifications (e.g., caffeoyl substitution in CID 10153267) to enhance bioavailability and target specificity .

Mechanistic and Pharmacokinetic Comparisons

Insights:

  • Absorption and Distribution : Betulin’s low GI absorption aligns with its high LogP, whereas synthetic boronic acids (CID 53216313) demonstrate favorable absorption and BBB penetration .
  • Safety : Betulin derivatives lack toxicity alerts, making them promising for preclinical studies. In contrast, boronic acids may require optimization to mitigate Brenk alerts (e.g., reactive functional groups) .

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